molecular formula C11H21FN2 B1531588 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane CAS No. 2098034-24-1

1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane

Cat. No.: B1531588
CAS No.: 2098034-24-1
M. Wt: 200.3 g/mol
InChI Key: RGUTZIUGOGFBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane is a chemical compound with a unique structure that includes a fluorocyclopentyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane typically involves the reaction of cyclopentylmethylamine with fluorinating agents under controlled conditions. The process may include steps such as:

    Fluorination: Introduction of the fluorine atom to the cyclopentylmethyl group.

    Cyclization: Formation of the diazepane ring through cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions where the fluorine atom or other groups are replaced.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce fluorinated amines.

Scientific Research Applications

1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, influencing its activity and potency. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

  • 1-[(1-Chlorocyclopentyl)methyl]-1,4-diazepane
  • 1-[(1-Bromocyclopentyl)methyl]-1,4-diazepane
  • 1-[(1-Methylcyclopentyl)methyl]-1,4-diazepane

Uniqueness: 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(1-fluorocyclopentyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2/c12-11(4-1-2-5-11)10-14-8-3-6-13-7-9-14/h13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUTZIUGOGFBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane
Reactant of Route 2
1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane
Reactant of Route 3
1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane
Reactant of Route 4
1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.